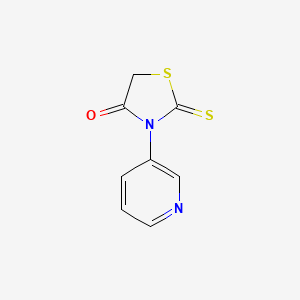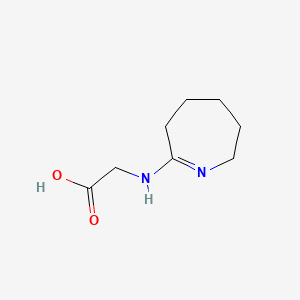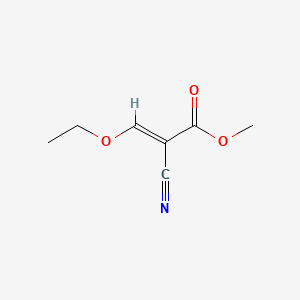
テトラオクチルホスホニウムブロミド
説明
Tetraoctylphosphonium bromide is a phosphonium salt with a long alkyl chain, which is part of a broader class of tetraalkylphosphonium compounds. These compounds are known for their applications in various chemical processes, including catalysis and inhibition of crystal growth in hydrates. While the specific compound tetraoctylphosphonium bromide is not directly studied in the provided papers, related tetraalkylphosphonium bromides have been investigated for their unique properties and potential applications in different fields, such as gas capture technologies, refrigeration, and electrochemistry .
Synthesis Analysis
The synthesis of tetraalkylphosphonium salts can be achieved through various methods. For instance, functionalized tetraarylphosphonium salts have been synthesized using a palladium-catalyzed coupling reaction between aryl halides and triphenylphosphine, which could be adapted for the synthesis of tetraoctylphosphonium bromide by choosing appropriate starting materials . Additionally, the synthesis of tetrakis(alkylamino)phosphonium compounds has been described, providing insights into the synthesis of related phosphonium salts10.
Molecular Structure Analysis
The molecular structure of tetraalkylphosphonium bromides has been characterized through techniques such as single-crystal X-ray diffraction. For example, the crystal structure analysis of tetra-n-butylphosphonium bromide hydrate revealed an orthorhombic structure with specific cage formations that could accommodate small gas molecules . This information can be extrapolated to understand the potential molecular structure of tetraoctylphosphonium bromide, which would likely feature a similar phosphonium core with longer alkyl chains.
Chemical Reactions Analysis
Tetraalkylphosphonium bromides have been shown to participate in various chemical reactions. For instance, tetrabutylphosphonium bromide has been used as a catalyst for the dehydration of diols to dienes, which suggests that tetraoctylphosphonium bromide could also act as a catalyst in similar reactions . Moreover, tetraalkylphosphonium salts have been used as inhibitors of crystal growth in hydrates, indicating their potential role in controlling crystallization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylphosphonium bromides have been extensively studied. For example, the thermodynamic properties of ionic semiclathrate hydrate formed with tetrabutylphosphonium bromide have been measured, providing insights into the phase behavior and dissociation enthalpies of these compounds . Additionally, the electrochemistry of fullerene C60 embedded in a gel-like membrane of tetraoctylphosphonium bromide has been investigated, demonstrating the formation of various reduced states of C60, which highlights the unique electrochemical properties of these phosphonium salts .
科学的研究の応用
ナノコンポジット膜の製造
TOP-Brは、ナノコンポジット膜の製造に使用されます。これらの膜は、向上した親水性と防汚特性により、特に限外ろ過プロセスに役立ちます。 TOP-Brをポリフッ化ビニリデン(PVDF)膜に加えることで、膜マトリックス内の粘土の剥離層の分散と形成が向上します 。これにより、より多孔質で、より薄いスキン層を持ち、気孔率が向上した膜が得られ、ろ過アプリケーションにおける性能が向上します。
機械的特性の強化
TOP-Brをポリマーマトリックスに組み込むことで、得られる材料の機械的特性を大幅に向上させることができます。たとえば、TOP-Brを含むナノコンポジット膜は、純粋なPVDF膜と比較して、より高い剛性を示します。 これは、高い引張強度と破断時のひずみを持つ堅牢な材料を必要とするアプリケーションにとって重要です .
親水性の向上
TOP-Brは、疎水性膜の親水性を高める上で重要な役割を果たします。この特性は、膜表面またはその細孔内への溶質または粒子の蓄積であるファウリングを減らすために不可欠です。 親水性を高めることで、TOP-Brで改質された膜は、時間の経過とともに高い透過フラックスを維持できます .
化学合成
有機合成の分野では、TOP-Brはさまざまな化学反応の試薬として役立ちます。 合成におけるその役割は、そうでなければ混合しない化合物間の反応を促進できる相間移動触媒として作用する能力のために重要です .
イオン液体の用途
TOP-Brは、イオン液体の配合における成分です。これらの液体は、電池、燃料電池、太陽電池などの電気化学プロセスを含む、さまざまな用途があります。 TOP-Brを含むイオン液体の、低い揮発性と高い熱安定性などの独自の特性は、これらの高度なアプリケーションに適しています .
膜表面の改質
TOP-Brによる膜表面の改質により、特定の表面特性を持つ材料を開発できます。 これは、膜とその環境間の相互作用を制御する必要があるアプリケーション、たとえば、選択的ろ過や分離プロセスにおいて特に役立ちます .
Safety and Hazards
Tetraoctylphosphonium bromide is toxic and should be handled with care . It is advised to wear appropriate personal protective equipment during operation to avoid direct contact with skin and eyes . It should be operated under good ventilation to avoid inhaling dust or generating gas . If ingested or inhaled, seek medical attention immediately .
作用機序
Mode of Action
It is known to be used as a catalyst and as a cation in ionic liquids . Its hydrophobic properties and its role as a deoxidizer suggest that it may interact with its targets to facilitate various organic synthesis reactions .
Biochemical Pathways
Given its use in organic synthesis reactions such as esterification, oxidation, phosphorus trioxide reduction, medium fluorination, and diazotization , it can be inferred that it likely interacts with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight of 56376 suggests that it may have significant bioavailability
Result of Action
Given its use in organic synthesis reactions , it can be inferred that it likely has significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of Tetraoctylphosphonium bromide can be influenced by various environmental factors. For instance, it has a melting point of 40-45 °C , suggesting that its physical state and thus its activity could be affected by temperature. Furthermore, its storage temperature is recommended to be below 30°C , indicating that it may degrade or lose efficacy at higher temperatures.
特性
IUPAC Name |
tetraoctylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRLOSUBRKEJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047900 | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23906-97-0 | |
| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)


![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)








![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)